molecular formula C12H19N6O7P B8695563 ((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 60915-31-3

((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B8695563
CAS No.: 60915-31-3
M. Wt: 390.29 g/mol
InChI Key: IIZMDTIWCCOWFX-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

    Hydrolysis: This reaction can occur under both acidic and alkaline conditions.

    Oxidation: Common oxidizing agents can convert the compound into different oxidation states.

    Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.

Major Products Formed

    Hydrolysis: Adenosine and inorganic phosphate.

    Oxidation: Oxidized forms of adenosine monophosphate.

    Substitution: Substituted nucleotides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)
  • Inosine monophosphate (IMP)

Uniqueness

5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .

Properties

CAS No.

60915-31-3

Molecular Formula

C12H19N6O7P

Molecular Weight

390.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1

InChI Key

IIZMDTIWCCOWFX-WOUKDFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN

Origin of Product

United States

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